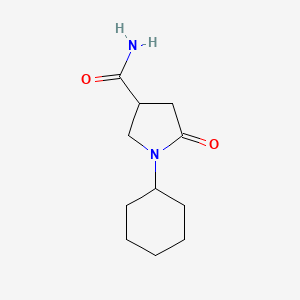

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide” is an organic compound that belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids RkE (=O)l (OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution .

Molecular Structure Analysis

The molecular structure of “1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide” is characterized by a cyclohexyl group attached to a 5-oxopyrrolidine-3-carboxamide moiety . The InChI code for this compound is 1S/C11H17NO3/c13-10-6-8 (11 (14)15)7-12 (10)9-4-2-1-3-5-9/h8-9H,1-7H2, (H,14,15) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide” include a molecular weight of 211.26 . It is a solid at room temperature . .

科学的研究の応用

Synthesis Techniques

One notable application of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide is in synthesis techniques. A study by (Zeng et al., 2013) describes a one-pot synthesis of 5-oxopyrrolidine-2-carboxamides, a class to which 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide belongs. This method involves a tandem Ugi condensation and intramolecular substitution, highlighting its utility in the synthesis of complex organic compounds.

Biological Activity

Another important area of research involving 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide is its biological activity. For instance, a study by (Imamura et al., 2004) focuses on the synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives as CCR5 antagonists, indicating potential applications in treating HIV-1.

Antimicrobial and Anticancer Properties

Research has also explored the antimicrobial and anticancer properties of compounds related to 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide. For instance, (Flefel et al., 2018) investigated the antimicrobial activities of some synthesized macrocyclic pentaazapyridine and dipeptide pyridine derivatives, providing insights into the therapeutic potential of these compounds.

Chemical Structure and Properties

Understanding the chemical structure and properties of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide is another significant area of research. Studies like those by (Banerjee et al., 2002) have focused on the crystal structure and molecular conformation of related compounds, which is crucial for their application in drug design and synthesis.

Catalysis and Reaction Mechanisms

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide and its derivatives are also studied for their roles in catalysis and reaction mechanisms. Research by (Doyle et al., 1996) on chiral catalyst-controlled diastereoselection and regioselection in carbon-hydrogen insertion reactions of diazoacetates is a testament to this application, demonstrating the compound's utility in complex organic synthesis.

作用機序

Target of Action

The primary target of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme is found in Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the Enoyl- [acyl-carrier-protein] reductase [NADH], to catalyze the NADH-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein] . This is an essential step in the fatty acid elongation cycle of the FAS-II pathway .

Biochemical Pathways

The affected pathway is the fatty acid elongation cycle of the FAS-II pathway . The compound shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates .

Result of Action

Its interaction with the enoyl- [acyl-carrier-protein] reductase [nadh] suggests that it may have an impact on the fatty acid elongation cycle of the fas-ii pathway .

Action Environment

It is known that the compound is a solid at room temperature , which could potentially affect its stability and efficacy.

特性

IUPAC Name |

1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIJGZSMJISBEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-5-((Z)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2438460.png)

![5-chloro-2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2438461.png)

![4-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2438463.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2438466.png)

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2438469.png)

![1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2438471.png)

![2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2438473.png)

![2-(1-Prop-2-enoylpiperidine-4-carbonyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2438476.png)

![N-(m-tolyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2438477.png)

![Ethyl 5-(4-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438480.png)